(4E)-5-(2,3-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione
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Overview
Description
(4E)-5-(2,3-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione is a complex organic compound that features multiple functional groups, including a benzothiazole ring, a furan ring, and a pyrrolidine-2,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(2,3-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione typically involves multi-step organic reactions. The starting materials might include 2,3-dimethoxybenzaldehyde, 6-ethoxybenzothiazole, and furan-2-carbaldehyde. The key steps could involve:
Condensation Reactions: Formation of intermediate compounds through condensation reactions.
Cyclization: Formation of the pyrrolidine-2,3-dione core.
Functional Group Modifications: Introduction of the furan and benzothiazole rings.
Industrial Production Methods
Industrial production methods would likely involve optimization of the reaction conditions to maximize yield and purity. This could include:
Catalysis: Use of catalysts to enhance reaction rates.
Temperature and Pressure Control: Optimization of temperature and pressure conditions.
Purification Techniques: Use of chromatography and recrystallization for purification.
Chemical Reactions Analysis
Types of Reactions
(4E)-5-(2,3-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions might include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (4E)-5-(2,3-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biology, this compound might be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers could investigate its interactions with biological macromolecules.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications. It might be evaluated for its efficacy and safety as a drug candidate.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (4E)-5-(2,3-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione would depend on its specific applications. For example, if it is used as a drug, its mechanism might involve binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzothiazole derivatives, furan derivatives, and pyrrolidine-2,3-dione derivatives. Examples could be:
Benzothiazole Derivatives: Such as 2-aminobenzothiazole or 6-methoxybenzothiazole.
Furan Derivatives: Such as furan-2-carboxylic acid or 2,5-dimethylfuran.
Pyrrolidine-2,3-dione Derivatives: Such as succinimide or phthalimide.
Uniqueness
The uniqueness of (4E)-5-(2,3-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione lies in its combination of multiple functional groups and rings, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C26H22N2O7S |
---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
2-(2,3-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H22N2O7S/c1-4-34-14-10-11-16-19(13-14)36-26(27-16)28-21(15-7-5-8-18(32-2)24(15)33-3)20(23(30)25(28)31)22(29)17-9-6-12-35-17/h5-13,21,30H,4H2,1-3H3 |
InChI Key |
OSSVOAFQNRIODD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=C(C(=CC=C5)OC)OC |
Origin of Product |
United States |
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